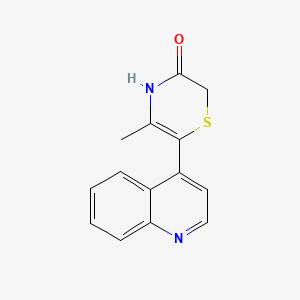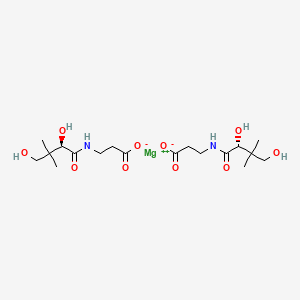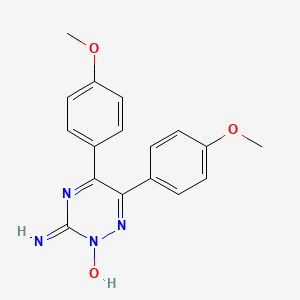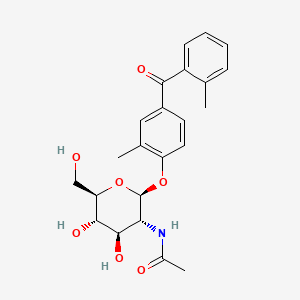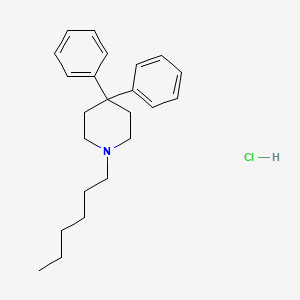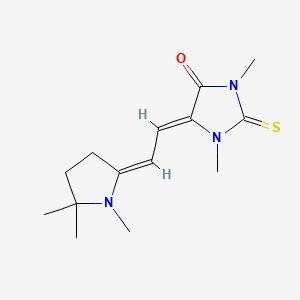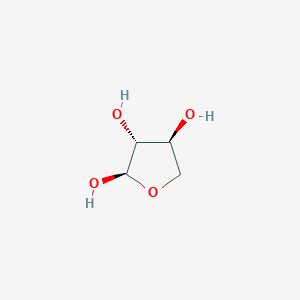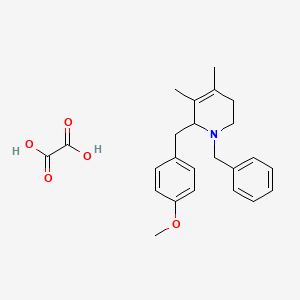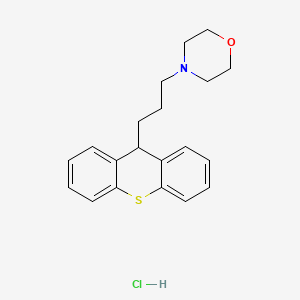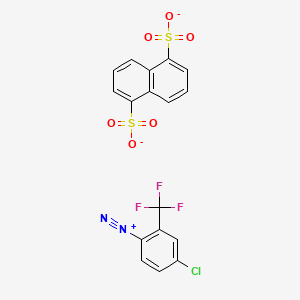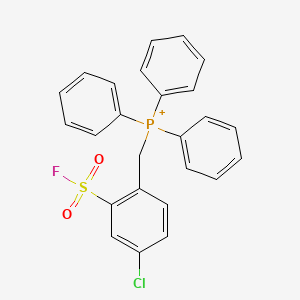
5-Chloro-2-((triphenylphosphoranyl)methyl)benzenesulfonyl fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-2-((triphenylphosphoranyl)methyl)benzenesulfonyl fluoride is a chemical compound with the molecular formula C25H20ClFO2PS It is known for its unique structure, which includes a triphenylphosphoranyl group attached to a benzenesulfonyl fluoride moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-((triphenylphosphoranyl)methyl)benzenesulfonyl fluoride typically involves the reaction of 5-chloro-2-formylbenzenesulfonyl fluoride with triphenylphosphine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
5-Chloro-2-((triphenylphosphoranyl)methyl)benzenesulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the phosphorus atom.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Oxidizing Agents: Reagents such as hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Sodium borohydride is often employed in reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a sulfonamide derivative.
科学的研究の応用
5-Chloro-2-((triphenylphosphoranyl)methyl)benzenesulfonyl fluoride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used to study enzyme inhibition, as the sulfonyl fluoride group is known to interact with serine proteases.
Industry: Used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 5-Chloro-2-((triphenylphosphoranyl)methyl)benzenesulfonyl fluoride involves its interaction with nucleophiles. The sulfonyl fluoride group is highly reactive and can form covalent bonds with nucleophilic sites on enzymes or other molecules. This reactivity is exploited in various applications, such as enzyme inhibition studies.
類似化合物との比較
Similar Compounds
5-Chloro-2-formylbenzenesulfonyl fluoride: A precursor in the synthesis of the target compound.
Triphenylphosphine: A reagent used in the synthesis and a structural component of the target compound.
Uniqueness
5-Chloro-2-((triphenylphosphoranyl)methyl)benzenesulfonyl fluoride is unique due to its combination of a sulfonyl fluoride group with a triphenylphosphoranyl moiety. This structure imparts distinct reactivity and potential for diverse applications in research and industry.
特性
CAS番号 |
31444-57-2 |
|---|---|
分子式 |
C25H20ClFO2PS+ |
分子量 |
469.9 g/mol |
IUPAC名 |
(4-chloro-2-fluorosulfonylphenyl)methyl-triphenylphosphanium |
InChI |
InChI=1S/C25H20ClFO2PS/c26-21-17-16-20(25(18-21)31(27,28)29)19-30(22-10-4-1-5-11-22,23-12-6-2-7-13-23)24-14-8-3-9-15-24/h1-18H,19H2/q+1 |
InChIキー |
KGFKXSOEZCRFHV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)[P+](CC2=C(C=C(C=C2)Cl)S(=O)(=O)F)(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


